molecular formula C3H9NO2S2 B2370110 2-(Methylsulfanyl)ethane-1-sulfonamide CAS No. 1599774-37-4

2-(Methylsulfanyl)ethane-1-sulfonamide

Cat. No.: B2370110
CAS No.: 1599774-37-4
M. Wt: 155.23
InChI Key: CALXLHUKELDKMO-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)ethane-1-sulfonamide is an organosulfur compound that belongs to the sulfonamide family Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Methylsulfanyl)ethane-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of sulfonyl chlorides with amines. For instance, the reaction of 2-methylsulfanyl ethanesulfonyl chloride with ammonia or an amine under basic conditions can yield this compound . The reaction typically requires a base such as pyridine to absorb the hydrochloric acid generated during the process .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)ethane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

2-(Methylsulfanyl)ethane-1-sulfonamide can be compared with other sulfonamide compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .

Properties

IUPAC Name

2-methylsulfanylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2S2/c1-7-2-3-8(4,5)6/h2-3H2,1H3,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALXLHUKELDKMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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